molecular formula C27H40N4O4 B11663890 1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide

1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11663890
M. Wt: 484.6 g/mol
InChI Key: FRCNKMKLDNYMFK-UHFFFAOYSA-N
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Description

1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bipiperidine core linked to a pyrrolidinone ring and a hexyloxyphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, including the formation of the bipiperidine core, the attachment of the pyrrolidinone ring, and the introduction of the hexyloxyphenyl group. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as precipitation polymerization, which allows for the preparation of highly cross-linked and functionalized particles .

Chemical Reactions Analysis

Types of Reactions: 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives and substituted compounds with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a bipiperidine core, pyrrolidinone ring, and hexyloxyphenyl group, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H40N4O4

Molecular Weight

484.6 g/mol

IUPAC Name

1-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C27H40N4O4/c1-2-3-4-8-19-35-22-11-9-21(10-12-22)31-24(32)20-23(25(31)33)29-17-13-27(14-18-29,26(28)34)30-15-6-5-7-16-30/h9-12,23H,2-8,13-20H2,1H3,(H2,28,34)

InChI Key

FRCNKMKLDNYMFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4

Origin of Product

United States

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